molecular formula C7H5NO4 B032719 2-Hydroxy-5-nitrobenzaldehyde CAS No. 97-51-8

2-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B032719
CAS No.: 97-51-8
M. Wt: 167.12 g/mol
InChI Key: IHFRMUGEILMHNU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound with the molecular formula C7H5NO4. It is also known as 5-nitrosalicylaldehyde. This compound is characterized by the presence of both hydroxyl and nitro functional groups attached to a benzaldehyde core. It is commonly used in the synthesis of Schiff base ligands and has various applications in organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-nitrobenzaldehyde can be synthesized through the nitration of salicylaldehyde. The nitration process typically involves the reaction of salicylaldehyde with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-nitrobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of Schiff base ligands, which are important in coordination chemistry and catalysis.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-nitrobenzaldehyde
  • 2-Hydroxy-4-methoxybenzaldehyde
  • 5-Hydroxy-2-nitrobenzaldehyde
  • 2-Hydroxy-5-methoxybenzaldehyde

Uniqueness

2-Hydroxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both hydroxyl and nitro groups in specific positions on the benzene ring allows for selective reactions and interactions that are not possible with other isomers .

Properties

IUPAC Name

2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFRMUGEILMHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059154
Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-51-8
Record name 5-Nitrosalicylaldehyde
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Record name 5-Nitrosalicylaldehyde
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Record name 2-Hydroxy-5-nitrobenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Record name 5-nitrosalicylaldehyde
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Record name 5-NITROSALICYLALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: HNB acts as a competitive inhibitor of glucose-6-phosphate (Glc-6-P) hydrolysis in intact microsomes. [] It interacts with both T1, the Glc-6-P transporter, and T2, the phosphate (Pi)-PPi transporter, ultimately inhibiting the system's activity. [] This inhibition involves the formation of a Schiff base, which becomes irreversible upon incubation with sodium borohydride. []

A: While HNB interacts with both T1 and T2, the binding affinities differ. [] Chlorogenic acid (CHL), a specific T1 inhibitor, can protect T1 but not T2 against irreversible inhibition by HNB. [] Conversely, PPi and Pi protect T2 but not T1. [] This suggests distinct binding sites and mechanisms for HNB's interaction with each transporter.

A: The molecular formula of 2-hydroxy-5-nitrobenzaldehyde is C7H5NO4, and its molecular weight is 167.12 g/mol. []

ANone: The compound exhibits characteristic spectroscopic features in various techniques:

  • IR spectroscopy: Strong absorption bands are observed due to the presence of hydroxyl (O-H), aldehyde (C=O), and nitro (NO2) functional groups. [, ]
  • NMR spectroscopy: 1H and 13C NMR spectra provide information about the number and types of protons and carbons, respectively, confirming the structure. [, ]
  • UV-Vis spectroscopy: Characteristic absorption bands are observed due to the conjugated pi-electron system in the molecule. [, ]

A: Yes, molybdenum complexes coordinated with an aroyl hydrazone-type ligand derived from this compound and benzhydrazide show promising catalytic activity. [] These complexes demonstrate potential in the epoxidation of cyclooctene and the oxidation of linalool. []

A: Yes, molecular docking studies have been performed to investigate the interaction of HNB derivatives with biological targets, such as enzymes. [, , ] These studies provide insights into binding modes and potential mechanisms of action. Additionally, DFT and TD-DFT calculations were used to analyze the structural and electronic properties of HNB-containing metal complexes. []

A: The presence of both a phenolic OH-group ortho to the aldehyde and an electron-withdrawing group in position 3 or 5 of the aromatic ring are crucial for inhibitory activity. [] Modifying these features significantly impacts their ability to inhibit the G6Pase system.

A: The "ortho effect" refers to the unique fragmentation pattern observed in mass spectrometry when a substituent is present ortho to the hydrazone moiety. [] This effect allows for the differentiation of structural isomers in compounds like 3 and 4, and 8 and 9, derived from differently substituted salicylaldehydes. []

A: Substituting pyridoxal with this compound in the reaction with L-cystine creates a more stable compound. [] This modified compound maintains its fungicidal activity even after extended storage in the dark. []

A: Yes, certain metal complexes incorporating this compound derivatives demonstrate in vitro antimicrobial activity. [, ] Notably, nickel (II) and copper (II) complexes exhibit broad-spectrum activity against various bacterial strains. []

A: While the provided research primarily focuses on in vitro studies, some findings suggest potential in vivo applications. For example, the fungicidal activity of the compound formed from L-cystine and this compound indicates potential for further investigation as an antifungal agent. []

ANone: A range of techniques are employed, including:

  • Elemental analysis: Determines the percentage composition of elements within the compound. [, , , ]
  • Infrared spectroscopy (IR): Identifies functional groups present in the molecule through their characteristic vibrations. [, , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. [, , , ]
  • UV-Vis spectroscopy: Investigates the absorption and transmission of ultraviolet-visible light by the compound, providing information on electronic transitions. [, , , ]
  • Mass spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identification. [, ]
  • X-ray crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state. [, , , , , ]

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